![molecular formula C25H24ClN3O3S B2519093 Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 383893-60-5](/img/structure/B2519093.png)

Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

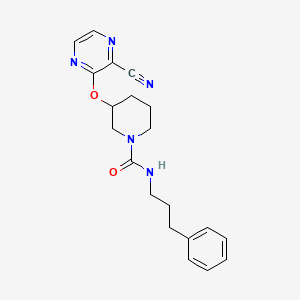

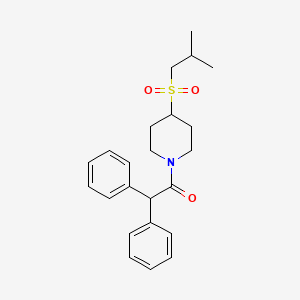

Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C25H24ClN3O3S and its molecular weight is 482. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- Calcium Channel Blocker : Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate (let’s call it MCCE) belongs to the dihydropyridine class. Like amlodipine, it acts as a calcium channel blocker, inhibiting calcium influx into vascular smooth muscle cells. Researchers investigate its potential for managing hypertension, angina, and other cardiovascular conditions .

- Targeting Cancer Cells : MCCE exhibits cytotoxic effects against cancer cells. Researchers explore its mechanisms of action, including interference with cell cycle progression, induction of apoptosis, and inhibition of tumor growth. Further studies aim to optimize its efficacy and minimize side effects .

- Free Radical Scavenging : MCCE’s sulfur-containing moiety suggests antioxidant potential. It scavenges free radicals, protecting cells from oxidative damage. Additionally, it may modulate inflammatory pathways, making it relevant for conditions like arthritis and neurodegenerative diseases .

- Neuroprotection : MCCE’s unique structure makes it a candidate for neuroprotection. Researchers investigate its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Potential applications include Alzheimer’s disease and Parkinson’s disease .

- Against Bacterial and Fungal Pathogens : MCCE’s cyano group and aromatic rings contribute to its antimicrobial properties. Studies explore its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal strains. Applications range from wound healing to combating drug-resistant pathogens .

- Prodrug Design : MCCE’s ester functionality allows prodrug design. Researchers modify its structure to enhance solubility, stability, and targeted delivery. By exploiting its lipophilicity, they create formulations for efficient drug transport and release .

Cardiovascular Research

Anticancer Properties

Antioxidant and Anti-inflammatory Activity

Neurological Disorders

Antimicrobial Activity

Drug Delivery Systems

Mechanism of Action

Target of Action

1,4-DHP compounds are often used as calcium channel blockers in the treatment of hypertension and angina . They primarily target L-type calcium channels in the heart and vascular smooth muscle cells, reducing calcium influx and thus causing muscle relaxation .

Mode of Action

These compounds bind to the alpha-1 subunit of L-type calcium channels, stabilizing their inactive conformation and preventing calcium ions from entering the cell . This reduces intracellular calcium levels, leading to muscle relaxation and vasodilation .

Biochemical Pathways

The primary pathway affected is the calcium signaling pathway. By blocking calcium influx, these compounds reduce the contractility of the heart and the tone of vascular smooth muscle, leading to a decrease in blood pressure .

Action Environment

Factors like pH, temperature, and the presence of other drugs can influence the action of these compounds. For example, drugs that inhibit the liver enzymes responsible for metabolizing 1,4-DHPs can increase their bioavailability and potency .

properties

IUPAC Name |

methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN3O3S/c1-4-16-9-5-8-12-20(16)29-21(30)14-33-24-18(13-27)23(17-10-6-7-11-19(17)26)22(15(2)28-24)25(31)32-3/h5-12,23,28H,4,14H2,1-3H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIXVFCFOUMQTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CC=C3Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2519012.png)

![5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2519013.png)

![4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2519017.png)

![3,7,7-trimethyl-4-(2-nitrophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one](/img/structure/B2519026.png)

![Tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate](/img/structure/B2519031.png)

![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2519032.png)